AZD5904
Übersicht
Beschreibung
AZD5904 ist ein potenter, irreversibler Inhibitor der humanen Myeloperoxidase (MPO) mit ähnlicher Potenz bei Maus und Ratte . Es wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Reduzierung von oxidativem Stress und Entzündungen .
Herstellungsmethoden
Die Syntheseroute für this compound beinhaltet die Herstellung einer Verbindung der Klasse 2-Thioxanthin. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsmethoden sind ebenfalls urheberrechtlich geschützt, beinhalten aber in der Regel großtechnische Synthese- und Reinigungsprozesse, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
AZD5904 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Inhibition von Myeloperoxidase und deren Auswirkungen auf oxidativen Stress.
Biologie: Untersucht auf seine Rolle bei der Modulation von Immunreaktionen und der Reduzierung von Entzündungen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es Myeloperoxidase irreversibel hemmt, ein Enzym, das an der Produktion reaktiver Sauerstoffspezies während Entzündungen beteiligt ist . Die Verbindung modifiziert die Häm-Gruppe der Myeloperoxidase kovalent und verhindert so, dass das Enzym in seine aktive Form übergeht . Diese Hemmung reduziert die Produktion schädlicher reaktiver Sauerstoffspezies und mildert oxidativen Stress .
Wirkmechanismus
Target of Action
AZD5904, also known as 3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one or 62A9CG81VN, is a potent and irreversible inhibitor of Myeloperoxidase (MPO) . MPO is an enzyme that plays a crucial role in the immune response, particularly in the formation of reactive oxygen species.
Mode of Action
This compound interacts with MPO by binding to it and inhibiting its activity . This inhibition is irreversible, meaning that once this compound has bound to MPO, the enzyme cannot regain its activity . The potency of this compound is quite high, with an IC50 value of 140nM .
Biochemical Pathways
By inhibiting MPO, this compound affects the biochemical pathways involving the production of reactive oxygen species . In particular, it can inhibit the production of hypochlorous acid (HOCl) by more than 90% in isolated human neutrophils . This can lead to a decrease in oxidative stress, which is often associated with various inflammatory and autoimmune diseases.
Pharmacokinetics
This compound has been administered orally to healthy volunteers in single-doses of up to 1200mg and multiple doses of up to 325mg TID . The main route of clearance is renal, possibly via active transport . Plasma protein binding is 44% . In vitro studies indicate CYP2C19 inhibition and P-gp substrate and low BBB penetration .
Result of Action
The inhibition of MPO by this compound can lead to a decrease in the formation of reactive oxygen species, which can have various effects at the molecular and cellular levels. For example, it can reduce oxidative stress, which is often associated with inflammation and damage to cells and tissues . In a rat peritonitis model, this compound dose-dependently reduced MPO activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it is renally cleared, thus requiring caution and PK monitoring if dosed to subjects with impaired renal function . Furthermore, it has been found to be light sensitive, requiring storage in the dark . The compound’s action, efficacy, and stability can also be influenced by factors such as temperature and pH.
Vorbereitungsmethoden
The synthetic route for AZD5904 involves the preparation of a 2-thioxanthine class compound. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods are also proprietary, but typically involve large-scale synthesis and purification processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
AZD5904 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann in Gegenwart starker Oxidationsmittel oxidiert werden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Thioxanthin-Kern.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
AZD5904 ist einzigartig in seiner hohen Selektivität und Potenz als Myeloperoxidase-Inhibitor. Ähnliche Verbindungen umfassen:
Lactoperoxidase-Inhibitoren: Diese Verbindungen hemmen Lactoperoxidase, sind aber weniger selektiv für Myeloperoxidase.
Thyroid-Peroxidase-Inhibitoren: Diese Verbindungen hemmen Thyreoperoxidase, haben aber eine geringere Selektivität für Myeloperoxidase.
Andere Myeloperoxidase-Inhibitoren: Verbindungen wie PF-06282999 und AZD5582 hemmen ebenfalls Myeloperoxidase, können sich aber in ihrer Potenz und Selektivitätsprofilen unterscheiden
This compound zeichnet sich durch seine hohe Selektivität (>70-fach) für Myeloperoxidase gegenüber anderen Enzymen, Ionenkanälen und Rezeptoren aus .
Eigenschaften
IUPAC Name |
3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPDBEVKURKEII-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618913-30-7 | |
Record name | AZD-5904 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618913307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2R)-tetrahydrofuran-2-ylmethyl]-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-5904 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A9CG81VN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AZD5904?
A1: this compound functions as a potent and irreversible inhibitor of myeloperoxidase (MPO) [, , , , , , ]. MPO is an enzyme primarily found in neutrophils, a type of white blood cell, and plays a role in the inflammatory response.
Q2: How does MPO inhibition affect insulin resistance in the context of a high-fat diet (HFD)?
A2: Studies in rats have shown that HFD leads to increased MPO levels and activity, contributing to microvascular insulin resistance [, ]. Treatment with this compound during HFD feeding selectively improved vascular insulin sensitivity, suggesting that MPO inhibition could be a potential therapeutic strategy for addressing vascular dysfunction in individuals with insulin resistance [, ].
Q3: Could this compound be beneficial in treating cancer, particularly in combination with other therapies?
A3: Research suggests that MPO contributes to resistance to immune checkpoint therapy (ICT) in melanoma []. Inhibiting MPO with this compound enhanced the response to ICT in preclinical melanoma models, leading to improved survival rates []. This finding indicates a potential for this compound as an adjuvant therapy to enhance the efficacy of ICT in certain cancers.
Q4: What are the implications of germline MPO variants in myeloid neoplasia?
A4: Recent studies have revealed a significant association between germline MPO variants and an increased risk of developing myeloid neoplasia (MN), including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) []. This association suggests that individuals with these variants may be predisposed to MN development, highlighting the need for further investigation into the underlying mechanisms [].
Q5: Does this compound show promise for treating hypertrophic cardiomyopathy (HCM)?
A5: Research indicates that MPO is present in cardiomyocytes and its levels are elevated in HCM []. Inhibiting MPO with this compound in HCM models showed promising results by alleviating relaxation defects in hypertrophic cardiomyocytes []. This suggests a potential therapeutic avenue for improving myocardial relaxation in HCM patients, but further investigations are necessary.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.